molecular formula C24H38Cl2N2O2 B2386014 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 464877-24-5

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2386014
CAS No.: 464877-24-5
M. Wt: 457.48
InChI Key: DRSHLRFWLQZQOG-UHFFFAOYSA-N
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Description

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines an adamantane moiety with a phenoxy group and a piperazine ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane derivative is synthesized through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction, where the adamantane derivative reacts with a phenol derivative under basic conditions.

    Piperazine Ring Addition: The piperazine ring is incorporated through a nucleophilic substitution reaction, where the intermediate product reacts with 4-methylpiperazine.

    Final Product Formation: The final product, 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other bases for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The adamantane moiety provides stability and enhances lipophilicity, while the piperazine ring contributes to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
  • 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the piperazine ring improves its binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2.2ClH/c1-25-6-8-26(9-7-25)16-22(27)17-28-23-4-2-21(3-5-23)24-13-18-10-19(14-24)12-20(11-18)15-24;;/h2-5,18-20,22,27H,6-17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSHLRFWLQZQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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